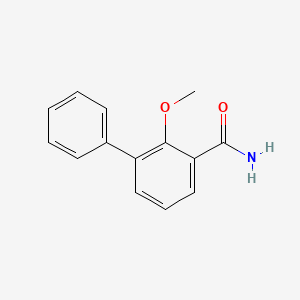

2-Methoxy-3-phenylbenzamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

63906-86-5 |

|---|---|

Formule moléculaire |

C14H13NO2 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

2-methoxy-3-phenylbenzamide |

InChI |

InChI=1S/C14H13NO2/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H2,15,16) |

Clé InChI |

AXOZSLHVJTYWQM-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 3 Phenylbenzamide

General Synthetic Routes to 2-Methoxy-3-phenylbenzamide Analogues

The synthesis of this compound and its analogues primarily relies on robust and versatile reactions that form the central amide bond, supported by the strategic preparation of necessary precursors.

Amidation Reactions and Coupling Strategies

The formation of the amide linkage between a carboxylic acid and an amine is the key step in synthesizing benzamides. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

One of the most common methods involves the conversion of the carboxylic acid, such as 2-methoxy-3-phenylbenzoic acid, into a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scienceopen.com The resulting acyl chloride is then reacted with an appropriate amine, such as aniline (B41778), often in the presence of a base like triethylamine (B128534) (TEA) or in a biphasic system (Schotten-Baumann conditions), to yield the final benzamide (B126). scienceopen.comprepchem.com

Alternatively, direct coupling of the carboxylic acid and amine is widely employed using various coupling reagents. These reagents activate the carboxyl group in situ. Common systems include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an activating agent such as N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govnih.gov Another effective coupling agent is (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known as HATU. unimi.it These methods are valued for their mild reaction conditions and broad functional group tolerance.

More advanced, metal-catalyzed coupling reactions have also been developed. For instance, titanium tetrachloride (TiCl₄) has been shown to effectively mediate the direct amidation of benzoic acids with anilines in pyridine (B92270) at elevated temperatures, providing high yields. nih.gov

Table 1: Selected Amidation and Coupling Strategies for Benzamide Synthesis

| Carboxylic Acid Precursor | Amine Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxybenzoic acid | Aniline | SOCl₂, then TEA, CH₂Cl₂ | 3-Methoxy-N-phenylbenzamide | Not specified | prepchem.com |

| 5-Chloro-2-methoxybenzoic acid | Aniline | Ethylchloroformate, TEA, DCM, rt | 5-Chloro-2-methoxy-N-phenylbenzamide | 94% | semanticscholar.org |

| 3-Amino-4-methoxybenzoic acid | Various anilines | DIC, HOBt, CH₂Cl₂ | N-Aryl-3-amino-4-methoxybenzamide intermediates | 60-70% | nih.gov |

| Benzoic acid | Aniline | TiCl₄, Pyridine, 85 °C, 2 h | N-Phenylbenzamide | 98% | nih.gov |

| Benzoic acid | Benzylamine | HATU, DIPEA, an. DMF, rt, 3-12 h | N-Benzylbenzamide | 17-66% | unimi.it |

This table is interactive and can be sorted by column.

Precursor Chemistry in Benzamide Synthesis

The availability of the requisite precursors, namely the substituted benzoic acid and the amine, is fundamental to the synthesis of the target benzamide. For this compound, the key precursor is 2-methoxy-3-phenylbenzoic acid. The synthesis of such biphenyl (B1667301) carboxylic acids often involves metal-catalyzed cross-coupling reactions, like the Suzuki coupling, between a halogenated methoxybenzoic acid derivative and a phenylboronic acid.

The amine precursors, typically substituted anilines, are often commercially available. When they are not, they can be synthesized through standard organic transformations. A common route is the reduction of a corresponding nitroaromatic compound, which can be achieved using various methods, including catalytic hydrogenation with Pd/C or reduction with metals like tin or iron in acidic media. scienceopen.com For example, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, followed by hydrolysis. google.com

Multi-Step Synthesis Approaches

The assembly of complex benzamide derivatives frequently requires a multi-step synthetic sequence. These routes combine precursor synthesis with the final amidation step. For instance, a synthetic pathway might begin with a simple, commercially available benzoic acid, which is first modified (e.g., through halogenation or a cross-coupling reaction) before being converted to the benzamide.

An illustrative multi-step synthesis for an analogous compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide, starts with the amidation of 5-chloro-2-methoxybenzoic acid with aniline. semanticscholar.org The resulting benzamide is then chlorosulfonated, and the subsequent sulfonyl chloride is reacted with various amines to produce a library of derivatives. semanticscholar.orgresearchgate.net Another example involves the Henry reaction to produce 1-methoxy-3-(2-nitroethenyl)benzene, which is then reduced and subjected to a Nef reaction and reductive amination to create a [2-(3-Methoxyphenyl)-ethyl]-phenyl-amine intermediate, which can then undergo amidation. ijstr.org

Design and Synthesis of Substituted this compound Derivatives

The modification of the this compound scaffold by introducing various substituents is a key strategy for modulating its chemical properties.

Introduction of Halogen Substituents (e.g., Bromo, Chloro, Fluoro, Trifluoromethyl)

Halogen atoms are commonly incorporated into benzamide structures to alter their electronic properties and metabolic stability. The most direct method for synthesizing halogenated derivatives is to use halogen-containing starting materials.

For example, to produce a chloro-substituted analogue, one can start with a chlorinated benzoic acid, such as 5-chloro-2-methoxybenzoic acid, and couple it with the desired amine. semanticscholar.orgresearchgate.netekb.eg Similarly, fluoro-substituted derivatives are often prepared using fluorinated precursors like 2-fluorobenzoyl chloride or a fluoroaniline. acs.org The synthesis of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide, for example, begins with 2-chloro-3-fluorobenzoic acid.

The trifluoromethyl group (CF₃), a common substituent, is also typically introduced by using a precursor already containing the group, such as 3-(trifluoromethyl)phenylamine, in the amidation step. ekb.eg

Table 2: Synthesis of Halogenated Benzamide Derivatives

| Starting Material 1 | Starting Material 2 | Product | Key Halogen Source | Reference |

|---|---|---|---|---|

| 5-Chloro-2-methoxybenzoic acid | Aniline | 5-Chloro-2-methoxy-N-phenylbenzamide | 5-Chloro-2-methoxybenzoic acid | semanticscholar.org |

| 2-Fluorobenzoyl chloride | 2-Amino-3-methoxybenzoic acid | 2-((2-Fluorobenzoyl)amino)-3-methoxybenzoic acid | 2-Fluorobenzoyl chloride | google.com |

| 3-Fluorobenzoic acid | 6-Chloro-3-aminopyridazine | N-(6-Chloropyridazin-3-yl)-3-fluorobenzamide | 3-Fluorobenzoic acid & 6-Chloro-3-aminopyridazine | nih.gov |

| 5-Chloro-2-methoxybenzoic acid | 4-(Aminomethyl)benzenesulfonamide derivatives | 5-Chloro-2-methoxy-N-(4-(N-substituted-sulfamoyl)benzyl)benzamides | 5-Chloro-2-methoxybenzoic acid | ekb.eg |

| 2-Nitrobenzoic acid | 2-Fluoroaniline | N-(2-Fluorophenyl)-2-nitrobenzamide | 2-Fluoroaniline | acs.org |

This table is interactive and can be sorted by column.

Alkyl and Aryl Group Modifications

Modifying the alkyl and aryl components of the this compound structure allows for systematic exploration of its chemical space. These modifications can be made to either the N-phenyl ring or the main benzamide framework.

N-alkylation can be achieved by reacting a parent benzamide with an alkyl halide. For instance, N-phenylbenzamide intermediates can be alkylated with iodomethane (B122720) to introduce a methyl group on the amide nitrogen. scienceopen.com Alternatively, N-alkylated benzamides can be synthesized directly by using an N-alkylated aniline in the initial coupling reaction. rsc.org

Modifications to the aryl groups are typically accomplished by using different starting materials. To change the substitution pattern on the N-phenyl ring, one would simply select a different substituted aniline for the amidation reaction. For example, various substituted anilines can be condensed with 3-amino-4-methoxybenzoic acid to yield a range of N-aryl intermediates. scienceopen.comnih.gov Changing the phenyl group at the 3-position of the benzoyl moiety would necessitate a different boronic acid in an initial Suzuki-type cross-coupling reaction during the synthesis of the benzoic acid precursor.

Heterocyclic Moiety Incorporation (e.g., Pyrazole (B372694), Benzimidazole)

The incorporation of heterocyclic moieties, such as pyrazole and benzimidazole (B57391), into the this compound scaffold is a key strategy in medicinal chemistry to explore new chemical space and modulate pharmacological activity. These heterocycles can act as bioisosteres, influence the molecule's conformation, and introduce new points for hydrogen bonding or other interactions with biological targets.

Pyrazole Derivatives:

The synthesis of pyrazole-containing derivatives often involves the reaction of a suitably functionalized benzamide precursor with reagents that enable the formation of the pyrazole ring. For instance, 5-amino-pyrazole can be reacted with sulfonyl chloride derivatives of 5-chloro-2-methoxybenzamide (B2460377) to yield sulfonamide derivatives tethered with a pyrazole moiety. nih.gov A general procedure involves stirring the sulfonyl chloride and the aminopyrazole in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine at room temperature. nih.gov

One specific synthetic approach starts with 5-amino-pyrazole, which is reacted with various sulfonyl chloride derivatives of 5-chloro-2-methoxybenzamide. nih.gov These sulfonyl chlorides can have different linkers between the benzamide and the sulfonyl group, such as a direct bond, a methylene (B1212753) group, or an ethylene (B1197577) group. nih.gov This modular synthesis allows for the creation of a library of compounds with varying distances and flexibilities between the core benzamide structure and the pyrazole ring. nih.gov

Benzimidazole Derivatives:

Benzimidazoles are another important class of heterocycles incorporated into benzamide structures. nih.govresearchgate.net A common synthetic route to benzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ajptonline.com For example, 2-arylbenzoimidazole derivatives can be prepared by reacting a substituted benzoic acid with o-phenylenediamine in the presence of polyphosphoric acid at elevated temperatures. nih.gov

In the context of modifying a benzamide scaffold, a multi-step synthesis can be employed. nih.govresearchgate.net This might start with the synthesis of a 3-(2-chloroacetamido)benzoic acid intermediate, which is then reacted with 2-mercaptobenzimidazole (B194830). nih.govresearchgate.net The resulting thioether can be converted to a benzoyl chloride and subsequently reacted with various anilines to produce the final N-substituted phenylbenzamide derivatives containing a benzimidazole moiety. nih.govresearchgate.net

Another strategy involves the coupling of a sulfonamide benzoic acid with 1,2-diaminophenyl. nih.gov The initial amide formation can be achieved using a coupling agent like HATU, followed by ring closure under acidic conditions and heat to form the benzimidazole ring. nih.gov

The following table summarizes the key reactants and general conditions for incorporating pyrazole and benzimidazole moieties into benzamide derivatives:

| Heterocycle | Key Reactants | General Conditions |

| Pyrazole | 5-Amino-pyrazole, Sulfonyl chloride derivative of benzamide | Triethylamine, Dichloromethane, Room Temperature |

| Benzimidazole | o-Phenylenediamine, Carboxylic acid derivative of benzamide | Polyphosphoric acid, High Temperature |

| 2-Mercaptobenzimidazole, Chloroacetylated benzamide | Multi-step synthesis involving thioether formation | |

| 1,2-Diaminophenyl, Sulfonamide benzoic acid | HATU coupling, followed by acidic ring closure |

Sulfonamide and Acetamido Linkages

Sulfonamide Linkages:

Sulfonamide derivatives of benzamides are frequently synthesized through the reaction of an amino-functionalized benzamide or a related precursor with a sulfonyl chloride. nih.govnih.gov A common method involves the coupling of an anthranilic acid with a suitable sulfonyl chloride under basic conditions to form a sulfonamide. nih.gov This intermediate can then be coupled with an aniline or another amine to yield the final benzamide product. nih.gov This modular approach allows for the variation of both the sulfonamide portion and the amide portion of the molecule. nih.gov

For example, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives can be synthesized by first reacting 5-chloro-2-methoxybenzoic acid with aniline to form the initial benzamide, followed by chlorosulfonylation and subsequent reaction with various amines. researchgate.netresearchgate.net

Acetamido Linkages:

The acetamido group (-NHC(O)CH₃) can be introduced through several synthetic routes. One common method is the acylation of an amino group on the benzamide scaffold using acetyl chloride or acetic anhydride.

For instance, the synthesis of acetamide-linked benzothiazole (B30560) derivatives involves the reaction of an aminobenzothiazole with chloroacetyl chloride to form a 2-chloro-N-(benzothiazol-2-yl)acetamide intermediate. rsc.org This intermediate can then be coupled with other molecules to generate the final products. rsc.org

Another example involves the synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. nih.govresearchgate.net This multi-step process begins with the chloroacetylation of m-aminobenzoic acid, followed by reaction with 2-mercaptobenzimidazole and subsequent coupling with substituted anilines. nih.govresearchgate.net

The table below provides a summary of the synthetic approaches for introducing sulfonamide and acetamido linkages:

| Linkage | General Synthetic Approach | Key Reagents |

| Sulfonamide | Coupling of an amine with a sulfonyl chloride. | Anthranilic acid, Sulfonyl chloride, Amine, Coupling agents (e.g., T3P) |

| Chlorosulfonylation of a benzamide precursor followed by amination. | 5-chloro-2-methoxybenzoic acid, Aniline, Chlorosulfonic acid, Various amines | |

| Acetamido | Acylation of an amino group. | Amino-functionalized benzamide, Acetyl chloride or Acetic anhydride |

| Multi-step synthesis involving chloroacetylation. | m-Aminobenzoic acid, Chloroacetyl chloride, 2-Mercaptobenzimidazole, Substituted anilines |

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules like this compound and its derivatives. These considerations are crucial for ensuring that reactions occur at the desired functional group and position, thereby avoiding the formation of unwanted isomers and byproducts.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound derivatives, this is particularly important when multiple reactive sites are present. For example, in a molecule containing both an amino group and a hydroxyl group, a selective acylation of the amino group might be desired. This can often be achieved by carefully choosing the reaction conditions, such as the solvent, temperature, and catalyst.

Transition metal-catalyzed reactions have been shown to be effective in achieving chemoselectivity. researchgate.net For instance, ligand-controlled regioselective Pd-catalyzed carbonylation of styrenes with aminophenols can chemoselectively afford amides. researchgate.net

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. In the synthesis of substituted benzamides, controlling the position of substituents on the aromatic rings is critical.

A notable example of regioselective synthesis is the C(sp²)–H hydroxylation of benzanilides. rsc.org By using different catalysts, such as Ru(II) and Pd(II), different regioselectivities can be achieved. rsc.org Computational studies suggest that steric effects primarily control the regioselectivity in Ru-catalyzed reactions, while electronic effects are dominant in Pd-catalyzed reactions. rsc.org For meta-substituted substrates, hydroxylation often occurs at the less sterically hindered position. rsc.org

In the synthesis of heterocyclic derivatives, regioselectivity plays a key role. For example, in the PdI₂-catalyzed oxidative carbonylation of 2-alkynylbenzamides, an initial exo heterocyclization was observed, leading to the selective formation of 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines through O-cyclization. chim.it In contrast, endo cyclization was observed with 3-yne-1,2-diols. chim.it

The following table highlights key considerations for achieving chemo- and regioselectivity:

| Selectivity | Key Considerations | Examples |

| Chemoselectivity | Choice of catalysts (e.g., transition metals) | Ligand-controlled Pd-catalyzed carbonylation to selectively form amides. researchgate.net |

| Reaction conditions (solvent, temperature) | ||

| Regioselectivity | Catalyst control (e.g., Ru(II) vs. Pd(II)) | Regioselective C(sp²)–H hydroxylation of benzanilides. rsc.org |

| Steric and electronic effects of substrates | Hydroxylation of meta-substituted substrates at the less hindered position. rsc.org | |

| Nature of the cyclization reaction (exo vs. endo) | PdI₂-catalyzed oxidative carbonylation of alkynylbenzamides. chim.it |

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of enantiomers of this compound is of significant interest, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. This section focuses on methods to produce chirally pure or enriched forms of this compound.

Chiral Resolution:

One approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved using chiral chromatography. For example, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers. The choice of the chiral column (e.g., Chiralcel IA) and the mobile phase (e.g., a mixture of isopropanol (B130326) and hexane) is crucial for achieving good separation. rsc.org

Asymmetric Synthesis:

Asymmetric synthesis aims to create a single enantiomer directly. This often involves the use of chiral catalysts or auxiliaries.

N-Heterocyclic carbenes (NHCs) have been employed as catalysts in the kinetic resolution of racemic alcohols, which can be a step in a stereoselective synthesis. rsc.org In such a reaction, one enantiomer of the racemic starting material reacts faster with a prochiral reagent in the presence of the chiral catalyst, leading to the enrichment of the other enantiomer.

Hypervalent iodine reagents have also been used in stereoselective oxidative transformations. cardiff.ac.uk Chiral iodoarenes can be used as organocatalysts for the stereoselective oxidative rearrangement of alkenes. cardiff.ac.uk

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The following table summarizes methods for the stereoselective synthesis of benzamide enantiomers:

| Method | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Use of chiral HPLC with a suitable chiral stationary phase and mobile phase. rsc.org |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | |

| Kinetic Resolution | One enantiomer of a racemate reacts faster in the presence of a chiral catalyst. | Use of N-Heterocyclic Carbene (NHC) catalysts. rsc.org |

| Chiral Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Chiral iodoarenes for oxidative rearrangements. cardiff.ac.uk |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Subsequent removal of the auxiliary is required. |

Structure Activity Relationship Sar Studies of 2 Methoxy 3 Phenylbenzamide Analogues

Influence of Substitutions on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of 2-methoxy-3-phenylbenzamide analogues play a critical role in determining their biological efficacy.

The position of a substituent on the phenyl ring dictates its interaction with the target protein and can significantly alter the compound's activity. Substituents are categorized as ortho, meta, or para directors based on where they guide incoming electrophiles during a reaction. leah4sci.com Generally, activating groups, which donate electron density to the ring, direct new substituents to the ortho and para positions. masterorganicchemistry.com Conversely, deactivating groups, which withdraw electron density, direct incoming groups to the meta position. masterorganicchemistry.comchemistrysteps.com

For instance, in the context of electrophilic aromatic substitution, a methoxy (B1213986) group is an ortho, para director because its oxygen atom can donate a lone pair of electrons to the aromatic ring, stabilizing the carbocation intermediate formed during ortho and para attack. libretexts.org This electronic effect makes the ortho and para positions more reactive. libretexts.org In contrast, electron-withdrawing groups make the ortho and para positions less reactive, leading to preferential substitution at the meta position. chemistrysteps.com The steric hindrance caused by bulky ortho substituents can also influence the reaction, often favoring the para product. lumenlearning.com

Steric factors, such as the size and shape of the substituent, also play a significant role. nih.gov Bulky substituents can hinder the molecule from fitting into the binding pocket of a target protein, thereby reducing its activity. Computational tools and databases, such as the HeteroAryl Descriptors (HArD) database, provide quantitative measures of these steric and electronic properties, aiding in the design of analogues with improved activity. nih.gov These resources offer various descriptors, including buried volume and Sterimol parameters for steric effects, and atomic charges and HOMO/LUMO energies for electronic effects. nih.gov

Role of the Methoxy Group in Activity Modulation

The methoxy group (-OCH3) is a prevalent feature in many biologically active compounds and approved drugs, where it can significantly influence binding affinity, physicochemical properties, and metabolic stability. nih.gov In the context of this compound analogues, the methoxy group is often an essential component of the pharmacophore, the specific arrangement of molecular features necessary for biological activity.

Studies on related scaffolds have demonstrated the critical nature of the 2-methoxy moiety. For example, in a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-based PAR4 inhibitors, the 2-methoxy group was found to be indispensable for activity. nih.gov Analogues lacking this group showed no inhibitory activity, highlighting its importance for target interaction. nih.gov The methoxy group can act as a hydrogen bond acceptor and its presence can also influence the conformation of the molecule, which in turn affects its binding to the target.

The introduction of a methoxy group can also provide an additional coordination center, which can enhance chiral discrimination in crystals and influence bioactivity through new intermolecular interactions. mdpi.com Its electronic properties, being an electron-donating group through resonance, can activate the aromatic ring towards certain reactions. libretexts.org

Impact of N-Substituent Variations on Pharmacological Profile

Modifications to the N-substituent of the benzamide (B126) moiety have a profound impact on the pharmacological profile of the analogues. The nature of the substituent at this position can influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).

In various classes of bioactive molecules, altering the N-substituent is a common strategy to fine-tune pharmacological properties. For example, in the study of morphine and oxymorphone derivatives, variations in the N-substituent led to a wide range of activities at opioid receptors. plos.orgnih.gov The substitution of an N-methyl group with a larger N-phenethyl group often leads to increased affinity and potency. plos.orgnih.gov

Similarly, in other benzamide series, the size and nature of the N-substituent have been shown to be critical. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the activity and cytotoxicity were strongly dependent on the substitution pattern of the anilino part, which is analogous to the N-substituent. researchgate.net The steric bulk of the N-substituent can also be a determining factor; less sterically hindered substituents may allow for better binding to the target receptor. mdpi.com

The table below summarizes the impact of different N-substituents on the activity of various compound classes, illustrating the general principles that can be applied to this compound analogues.

| Compound Class | N-Substituent | Effect on Activity |

| Morphine Analogues | N-Methyl vs. N-Phenethyl | N-Phenethyl increases MOP receptor affinity and agonist potency. plos.org |

| Oxymorphone Analogues | N-Methyl vs. N-Phenethyl | N-Phenethyl substitution leads to a 12-fold increase in analgesic potency. nih.gov |

| Naltrindole Derivatives | N-Alkyl/Acyl vs. N-Sulfonamide | N-substituent determines activity ranging from inverse agonist to full agonist. researchgate.net |

| 2-Phenoxybenzamides | Varies | Activity and cytotoxicity are highly dependent on the anilino substituent. researchgate.net |

Analysis of Pharmacophore Requirements for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound analogues, identifying the minimum pharmacophore is crucial for designing potent and selective compounds.

This process often involves deconstructing a known active molecule to its most basic, yet still active, core structure. For example, in the development of PAR4 inhibitors, a complex molecule was simplified to a 2-methoxy-6-arylimidazo[2,1-b] nih.govnih.govnih.govthiadiazole scaffold, which was identified as the minimum pharmacophore. nih.gov This smaller, less complex scaffold retained nanomolar inhibitory activity while having improved physicochemical properties. nih.gov

The key elements of the pharmacophore for a series of compounds related to this compound would likely include:

The 2-methoxy group, acting as a crucial hydrogen bond acceptor or conformational lock.

The benzamide core, providing a rigid scaffold for the other functional groups.

The 3-phenyl ring, involved in hydrophobic or pi-stacking interactions with the target.

The N-substituent of the amide, which can be tailored to optimize affinity and selectivity.

By understanding these pharmacophoric requirements, medicinal chemists can design new analogues that retain the essential features for activity while modifying other parts of the molecule to improve properties like solubility, metabolic stability, and oral bioavailability.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific orientation to bind effectively to its target. Conformational analysis of this compound analogues can reveal the low-energy, biologically active conformation and explain the observed structure-activity relationships.

The presence of the methoxy group at the 2-position can significantly influence the preferred conformation of the molecule. It can form intramolecular hydrogen bonds or sterically interact with adjacent groups, thereby restricting the rotation around certain bonds and stabilizing a particular conformation. For instance, in a series of 2-hydroxy-3-methoxybenzylidene derivatives, the methoxy group was found to participate in three-centered hydrogen bonding, which stabilized the formation of supramolecular dimers. mdpi.com

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the stable conformations of flexible molecules. These predicted conformations can then be compared with the known structures of active compounds to identify the bioactive conformation. This information is invaluable for designing new analogues that are pre-organized in the correct conformation for binding, which can lead to increased potency and selectivity.

Pharmacological and Biological Activity Profiling in Vitro and Preclinical Investigations

Receptor System Modulation

Dopamine (B1211576) Receptor Affinity and Antagonism (e.g., D4 Receptor)

Derivatives of 2-aminotetralin featuring methoxy (B1213986) substitutions have been assessed for their binding affinity to human dopamine D2, D3, and D4 receptors. nih.gov While many of these analogs demonstrated high affinity for D2 and D3 receptors, none showed significant affinity for the dopamine D4 receptor. nih.gov Some benzamide (B126) derivatives, however, have been specifically designed and patented for their dopamine D4 receptor affinity, with potential applications in treating conditions like schizophrenia and anxiety. google.com For instance, L-745,870 is a potent and selective antagonist for the dopamine D4 receptor with a high affinity (Ki of 0.43 nM), showing weaker affinity for D2 (Ki of 960 nM) and D3 (Ki of 2300 nM) receptors. medchemexpress.com

Serotonin (B10506) Receptor (5-HT) Interactions (e.g., 5-HT2A Inverse Agonism, 5-HT1B/1D/1A Binding)

The 2-Methoxy-3-phenylbenzamide scaffold is a core component of Temanogrel (APD791), a potent and highly selective 5-HT2A receptor inverse agonist. nih.govncats.io Temanogrel exhibits high-affinity binding to the human 5-HT2A receptor and functions as an inverse agonist. allfordrugs.com This activity is significant in inhibiting serotonin-mediated platelet aggregation. nih.govallfordrugs.com

Studies on related benzamide structures have explored their interactions with other serotonin receptor subtypes. For example, the O-methylated analog of GR-55562, which shares a benzamide core, acts as a neutral and potent antagonist at 5-HT1B receptors. acs.org This analog and its parent compound also show binding affinity for 5-HT1D and 5-HT1A receptors. acs.org The 5-HT1 receptor family, which includes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes, are known to be coupled to Gi/o proteins, leading to the inhibition of cAMP formation. if-pan.krakow.pl

| Compound/Analog | Receptor Target | Activity | Affinity (Ki/IC50) |

|---|---|---|---|

| L-745,870 | Dopamine D4 | Antagonist | Ki = 0.43 nM |

| L-745,870 | Dopamine D2 | Antagonist | Ki = 960 nM |

| L-745,870 | Dopamine D3 | Antagonist | Ki = 2300 nM |

| Temanogrel (APD791) | Serotonin 5-HT2A | Inverse Agonist | IC50 = 8.7 nM (human platelet aggregation) |

| O-methylated analog of GR-55562 | Serotonin 5-HT1B | Antagonist | Data not specified |

Programmed Death-Ligand 1 (PD-L1) Inhibition

Certain sulfonamide derivatives of 2-methoxy-benzamide have been investigated as potential inhibitors of the programmed death-ligand 1 (PD-L1). researchgate.netresearchgate.net In a screening of newly synthesized derivatives, several compounds demonstrated over 50% inhibition of PD-L1. researchgate.netresearchgate.net Specifically, 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide showed an inhibition of 53.327%. researchgate.netresearchgate.net

Exploration of Other G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. cecam.orggpcrdb.org The activation of GPCRs by ligands induces conformational changes, leading to the activation of intracellular G proteins. cecam.orgnih.gov The diverse nature of GPCRs allows them to regulate a wide array of physiological processes. cecam.orgnih.gov While specific interactions of this compound with a broad range of GPCRs are not extensively detailed, its activity at dopamine and serotonin receptors, which are themselves GPCRs, highlights its potential for modulating this receptor superfamily. if-pan.krakow.plumich.edu

Enzyme Inhibition Studies

Mycobacterial Isocitrate Lyase Inhibition

A series of 2-methoxy-2'-hydroxybenzanilide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit mycobacterial isocitrate lyase (ICL). researchgate.netresearchgate.net ICL is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of Mycobacterium tuberculosis, particularly during the persistent phase of infection. uniprot.orgwestminster.ac.uk The absence of this enzyme in humans makes it an attractive target for the development of new anti-tuberculosis drugs. researchgate.netwestminster.ac.uk Studies have shown that certain benzanilide (B160483) derivatives exhibit inhibitory potential against ICL. researchgate.net

| Compound Class | Enzyme Target | Biological Activity |

|---|---|---|

| 2-methoxy-2'-hydroxybenzanilides | Mycobacterial Isocitrate Lyase (ICL) | Inhibition |

| Sulfonamide derivatives of 2-methoxy-benzamide | Programmed Death-Ligand 1 (PD-L1) | Inhibition (e.g., 53.327%) |

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition

The development of multi-target drugs is an emerging strategy for addressing complex diseases like Alzheimer's disease, where multiple pathological pathways are involved. nih.gov Key enzymatic targets in this area include acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), an enzyme involved in the production of amyloid-β plaques. nih.govplos.org The benzamide structural motif has been explored for its potential to dually inhibit both AChE and BACE1. nih.gov

Research into new benzamide derivatives has identified compounds with significant inhibitory activity against both enzymes. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), a related benzamide compound, demonstrated potent inhibition of AChE with a half-maximal inhibitory concentration (IC₅₀) of 0.056 µM, a value comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.046 µM). nih.gov The same compound was also the most active against the BACE1 enzyme in its series, with an IC₅₀ value of 9.01 µM. nih.gov Similarly, certain 1,3,5-triazine (B166579) derivatives have shown dual inhibitory potential, with IC₅₀ values for AChE and BACE1 reaching as low as 0.051 µM and 9.00 µM, respectively. mdpi.com

Molecular modeling and dynamic simulations suggest that the inhibitory mechanism of these benzamide derivatives may involve increasing the stiffness and reducing the flexibility of the AChE enzyme, thereby impeding its function. nih.gov This approach, targeting both AChE and BACE1, is considered a promising route for the development of therapies for Alzheimer's disease. mdpi.com

Table 1: Inhibitory Activity of Selected Benzamide and Related Derivatives against AChE and BACE1

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | nih.gov |

| Donepezil (Reference) | AChE | 0.046 | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | nih.gov |

| Quercetin (Reference) | BACE1 | 4.89 | nih.gov |

| 1,3,5-Triazine Derivative (Compound A) | AChE | 0.051 | mdpi.com |

| 1,3,5-Triazine Derivative (Compound 4a) | AChE | 0.055 | mdpi.com |

| 1,3,5-Triazine Derivative (Compound A) | BACE1 | 9.00 | mdpi.com |

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+). jst.go.jpnih.govfrontiersin.org NAD+ is a critical coenzyme in cellular metabolism, energy production, and cell signaling, and boosting its levels through NAMPT activation is considered an attractive therapeutic strategy for various metabolic diseases. jst.go.jpnmn.com NAMPT activation can increase intracellular levels of nicotinamide mononucleotide (NMN), a key NAD+ precursor, which in turn elevates NAD+ levels. nmn.commedchemexpress.com

While extensive research has focused on identifying small-molecule NAMPT activators, leading to the discovery of compounds like SBI-797812, there is no specific data in the reviewed literature directly linking this compound to NAMPT activation. jst.go.jpnmn.commedchemexpress.com The identified activators often possess urea-containing or benzoxazole (B165842) structures. jst.go.jpnih.gov For example, the activator SBI-797812 was found to activate NAMPT with a half-maximal effective concentration (EC₅₀) of 0.37 μM in cell-based assays. medchemexpress.com Such compounds have been shown to increase cellular NAD+ levels and demonstrate therapeutic potential in preclinical models of obesity. jst.go.jpnih.gov The function of NAMPT is crucial for metabolic homeostasis, and its modulation influences NAD-dependent enzymes like sirtuins and PARPs, which are involved in stress defense and apoptosis. frontiersin.org

NS5B Polymerase Inhibition

The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for viral replication, making it a primary target for antiviral drug development. plos.orgnih.gov The search for non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme is an active area of research. plos.orgrcsb.org

Studies have explored various chemical scaffolds for NS5B inhibition, including benzamide derivatives. While direct inhibitory data for this compound was not found, related structures have been investigated. For example, computer-aided design studies have been performed on N-(4-(dimethyl amino) phenyl)-4-methoxy-3-propionamidobenzamide derivatives as potential NS5B polymerase inhibitors. researchgate.net Furthermore, other complex benzamide-containing structures, such as 4-amino-N-[3-tert-butyl-2-methoxy-5-(2-methoxy-3-pyridyl)phenyl]benzamide, have been identified as NS5B polymerase inhibitors. molaid.com These findings indicate that the benzamide moiety is a relevant scaffold for the design of inhibitors targeting the HCV polymerase. researchgate.netmolaid.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major focus in the development of agents for hyperpigmentation disorders. researchgate.net The benzamide scaffold has been identified as a promising class of tyrosinase inhibitors. nih.gov

A series of N-benzylbenzamide derivatives have been synthesized and tested for their tyrosinase inhibitory activity. nih.gov Within this series, one of the most potent compounds effectively inhibited the oxidation of L-DOPA by mushroom tyrosinase, exhibiting an IC₅₀ value of 2.2 µM. nih.gov Other research has shown that 3-substituted benzamides can act as competitive inhibitors of tyrosinase. A complex derivative featuring a trimethoxybenzamide group demonstrated an IC₅₀ of 1.8 μM. vulcanchem.com The inhibitory mechanism is believed to involve the benzamide group occupying the enzyme's active site. vulcanchem.com These findings underscore the potential of benzamide-based structures as effective tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity of Benzamide Derivatives

| Compound Class / Derivative | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-Benzylbenzamide derivative (Compound 15) | Not Specified | 2.2 | nih.gov |

Antiproliferative and Anticancer Mechanisms

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

The disruption of cell cycle regulation is a hallmark of cancer, and inducing cell cycle arrest is a key mechanism for many anticancer agents. nih.govarabjchem.org Several studies have shown that N-substituted benzamides can induce a cell cycle block at the G2/M phase. researchgate.net This effect has been observed in various cancer cell lines, including human promyelocytic cancer cells (HL60). researchgate.net The G2/M arrest often precedes the induction of apoptosis. researchgate.net

For example, treatment of cancer cells with the N-substituted benzamide declopramide (B1670142) resulted in the accumulation of cells in the G2/M phase. researchgate.net This cell cycle block was observed to be independent of p53 status, as it occurred in both p53-positive and p53-deficient cell lines. researchgate.net Similarly, other compounds with related structures, such as certain 2-phenylquinoline-4-carboxylic acid derivatives and chalcone (B49325) derivatives, have also been shown to induce G2/M arrest in cancer cells. mdpi.comfrontiersin.org In K562 cells, a histone deacetylase inhibitor with a 2-phenylquinoline-4-carboxylic acid structure increased the proportion of cells in the G2/M phase from 3.44% in the control group to 32.57% at a concentration of 2 µM. frontiersin.org This demonstrates a common mechanistic pathway for various aromatic amide-containing compounds in exerting their antiproliferative effects.

Induction of Apoptosis

Inducing programmed cell death, or apoptosis, is a primary goal of cancer therapy. google.com The benzamide class of compounds has been shown to trigger apoptosis in cancer cells, often as a consequence of G2/M cell cycle arrest. researchgate.net

The mechanism of action for apoptosis induction by N-substituted benzamides like declopramide involves the mitochondrial pathway. researchgate.net Studies have demonstrated that these compounds can induce the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. researchgate.net The critical role of caspases is highlighted by the finding that broad-spectrum caspase inhibitors, as well as specific caspase-9 inhibitors, can block the apoptotic process and improve cell viability following treatment with the benzamide derivative. researchgate.net Furthermore, overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit declopramide-induced apoptosis, confirming the involvement of the intrinsic apoptotic pathway. researchgate.net This pro-apoptotic activity has been noted as a potential mechanism for various benzamide-containing heterocyclic compounds. vulcanchem.com

Table 3: Effects of Benzamide and Related Compounds on Cancer Cell Lines

| Compound/Class | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| N-substituted benzamides (e.g., declopramide) | 70Z/3, HL60 | G2/M Arrest, Apoptosis | Cytochrome c release, Caspase-9 activation | researchgate.net |

| 2-phenylquinoline-4-carboxylic acid derivative (D28) | K562 | G2/M Arrest, Apoptosis | Not specified | frontiersin.org |

| Chalcone Derivative (1C) | A2780 (Ovarian) | G2/M Arrest, Apoptosis | ROS Generation | mdpi.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| Donepezil |

| Quercetin |

| SBI-797812 |

| N-(4-(dimethyl amino) phenyl)-4-methoxy-3-propionamidobenzamide |

| 4-amino-N-[3-tert-butyl-2-methoxy-5-(2-methoxy-3-pyridyl)phenyl]benzamide |

| N-benzylbenzamide |

| L-DOPA |

| Declopramide |

| 2-phenylquinoline-4-carboxylic acid |

| Bcl-2 |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the pharmacological and biological activity of the chemical compound This compound for the outlined topics.

Studies on related benzamide derivatives have been conducted, showing various biological activities. For instance, research into other methoxy-substituted or N-phenylbenzamide analogues has shown potential in areas such as anticancer, antimicrobial, and antiviral applications. evitachem.comnih.govsemanticscholar.org Specifically, certain derivatives have been investigated for their effects on cancer cell lines like HCT-116 and their ability to modulate signaling pathways such as the PI3K/AKT/mTOR pathway. nih.gov Other related compounds have been evaluated for activity against Enterovirus 71, various bacteria, and mycobacteria. evitachem.comnih.govresearchgate.net

However, these findings pertain to structurally distinct molecules. The explicit biological profile for this compound, as per the requested outline covering its specific efficacy against pancreatic, ovarian, and colon carcinoma, its influence on cellular signaling, and its direct antimicrobial and antiviral spectrum, is not documented in the accessible literature. Therefore, the generation of an article focusing solely on this compound with the specified detailed findings is not possible at this time.

Antiviral Activities

Hepatitis B Virus (HBV) Replication Inhibition

Research into N-phenylbenzamide derivatives has identified their potential as anti-HBV agents. researchgate.net A specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated notable anti-HBV activity. researchgate.netnih.gov In vitro studies showed that IMB-0523 has higher anti-HBV efficacy against both wild-type and drug-resistant HBV strains compared to the established drug lamivudine. nih.gov Specifically, the 50% inhibitory concentration (IC50) of IMB-0523 was 1.99 µM for wild-type HBV and 3.30 µM for lamivudine-resistant HBV, whereas lamivudine's IC50 was 7.37 µM and over 440 µM, respectively. nih.gov This suggests that N-phenylbenzamide derivatives could be a promising avenue for developing new treatments for HBV, including infections resistant to current therapies. researchgate.netnih.gov The anti-HBV effect is thought to be linked to the upregulation of the host defense factor APOBEC3G. researchgate.net

Table 1: In Vitro Anti-HBV Activity of IMB-0523 vs. Lamivudine

| Compound | Wild-Type HBV (IC50 in µM) | Drug-Resistant HBV (IC50 in µM) |

|---|---|---|

| IMB-0523 | 1.99 | 3.30 |

| Lamivudine | 7.37 | >440 |

Enterovirus 71 (EV71) Inhibition

The N-phenylbenzamide scaffold has been a foundation for the development of inhibitors against Enterovirus 71 (EV71), a virus that can cause severe neurological diseases in children. nih.gov A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their ability to inhibit various EV71 strains. nih.gov Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e) was particularly effective, with IC50 values ranging from 5.7 to 12 µM against different EV71 strains. nih.gov Another derivative, IMB-Z, also showed inhibitory effects on EV71 replication. researchgate.net Further modification led to IMB-0523, which also demonstrated the ability to inhibit EV71 replication in a dose-dependent manner. mednexus.orgmednexus.org The mechanism of action for IMB-0523 against EV71 involves the activation of the STAT3 signaling pathway, leading to the upregulation of interferon-stimulated genes. mednexus.org

Activity Against HIV-1 and HCV

The broad-spectrum antiviral potential of N-phenylbenzamide derivatives extends to other significant human pathogens, including Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV). researchgate.net Research indicates that these compounds can exert antiviral effects against HIV-1 and HCV. researchgate.net For instance, certain benzamide derivatives have been investigated as dual inhibitors of HIV integrase and CCR5. rsc.org Specifically, some benzamide derivatives have been shown to inhibit HIV-1 replication in cells expressing the antiviral protein APOBEC3G. nih.gov In the context of HCV, a series of novel N-phenylbenzamide and N-phenylacetophenone compounds were synthesized and evaluated, with some exhibiting considerable anti-HCV activity. scienceopen.com For example, compounds 23, 25, and 41 showed IC50 values against HCV ranging from 0.57 to 7.12 µmol/L. scienceopen.com

Molecular Mechanisms of Antiviral Action (e.g., APOBEC3G upregulation)

A key molecular mechanism underlying the broad-spectrum antiviral activity of N-phenylbenzamide derivatives is the upregulation of the host cell restriction factor, Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G). researchgate.netmednexus.org APOBEC3G is a potent antiviral protein that can inhibit the replication of various viruses, including HIV-1 and HBV. researchgate.net The N-phenylbenzamide derivative IMB-0523 has been shown to increase the intracellular levels of APOBEC3G. researchgate.netresearchgate.net This upregulation is believed to be a primary contributor to its anti-HBV effects. researchgate.netnih.gov While IMB-Z, a related compound, also elevates APOBEC3G levels during EV71 infection, this does not result in the hypermutation of the viral RNA. researchgate.net Instead, the anti-EV71 mechanism for IMB-0523 is linked to the activation of STAT3 signaling. mednexus.org

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, Antipyretic Properties of Benzamide Class)

The benzamide class of compounds, to which this compound belongs, is known for a range of biological activities beyond antiviral effects. pharmaguideline.com These properties have been a subject of pharmacological research for many years.

Anti-inflammatory Properties: Benzamides have been reported to possess anti-inflammatory properties. pharmaguideline.comnih.govresearchgate.net Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov This inhibition is thought to occur at the gene transcription level by targeting NF-kappaB. nih.gov For example, metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov Other research has focused on synthesizing novel benzamide derivatives and evaluating their anti-inflammatory activity in models like carrageenan-induced paw edema in rats. nih.gov

Analgesic Properties: The analgesic, or pain-relieving, properties of benzamides have also been documented. pharmaguideline.comontosight.ai Research has explored the synthesis of hybrid benzamide derivatives, such as those combined with 1,4-dihydropyridine, to evaluate their analgesic effects. researchgate.netnih.gov Some of these synthesized compounds have shown significant anti-nociceptive activity in acetic acid-induced writhing tests in mice, with some even outperforming the reference drug aspirin. bioline.org.br

Antipyretic Properties: Benzamides have also been recognized for their antipyretic, or fever-reducing, activities. pharmaguideline.comontosight.ai While specific studies focusing solely on the antipyretic properties of this compound are not detailed, the general characteristic is attributed to the broader benzamide class. ontosight.aiontosight.ai

Mechanistic and Molecular Interaction Studies

Biochemical Assay Development for Target Engagement

The initial step in characterizing a compound's mechanism is to confirm its direct interaction with a biological target. Biochemical assays are developed to measure this engagement in a controlled, cell-free environment. wikipedia.org For benzamide (B126) derivatives, these assays are tailored to the specific target class, which often includes enzymes or ion channels.

A variety of assay formats are utilized, including those that rely on fluorescence, luminescence, or radioactivity to quantify binding events. bmglabtech.com For instance, studies on benzamide analogs targeting ion channels have employed thallium flux (TF) assays and automated electrophysiology platforms like the QPatch system. unc.edu These methods allow for high-throughput screening and detailed characterization of a compound's effect on ion channel activity. Another common technique is the use of mass spectrometry (MS) based binding assays, which can provide high sensitivity for quantifying ligand-receptor complexes. nih.gov The development of these assays is critical for confirming that a compound directly interacts with its intended molecular target, a process known as target engagement. researchgate.netacs.org Covalent drugs, which form a chemical bond with their target, require specialized assays to study their reactivity and engagement. escholarship.org

Quantitative Binding Assays (e.g., Receptor Binding, Enzyme Kinetics)

Once target engagement is confirmed, quantitative binding assays are performed to determine the affinity and kinetics of the interaction. These assays are essential for comparing the potency of different compounds and understanding how tightly a ligand binds to its target. wikipedia.orgbmglabtech.com

Common methods include radioligand binding assays, where a radioactively labeled compound competes with the test compound for binding to the target receptor. wikipedia.org For example, studies on a methoxybenzamide analog targeting serotonin (B10506) receptors utilized a [³⁵S]GTPγS binding assay to determine functional activity. acs.org Enzyme inhibition assays are also widely used; for instance, derivatives of N-phenylbenzamide have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), with potency measured by the half-maximal inhibitory concentration (IC₅₀). mdpi.com

The data below, gathered from studies on various methoxybenzamide analogs, illustrates the typical quantitative results obtained from such assays.

| Compound/Analog | Target | Assay Type | Binding Affinity (Kᵢ) | Potency (IC₅₀) | Source |

|---|---|---|---|---|---|

| APD791 (analog) | 5-HT2A Receptor | Competition Binding | 4.9 nM | 5.2 nM | medchemexpress.com |

| Compound 35 (analog) | TASK-1 Channel | QPatch | - | 0.075 µM | unc.edu |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (analog) | AChE | Enzyme Inhibition | - | 0.056 µM | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (analog) | BACE1 | Enzyme Inhibition | - | 9.01 µM | mdpi.com |

Cellular Pathway Analysis and Modulation Studies

To understand the functional consequences of target binding, researchers investigate how these compounds affect cellular signaling pathways. wisc.edu These studies move from a cell-free environment to a more physiologically relevant cellular context. Techniques like RNA sequencing (RNA-seq) and pathway analysis software (e.g., Ingenuity Pathway Analysis) are used to identify changes in gene expression and map them to specific biological pathways. nih.govnih.govresearchgate.net

For example, treatment of cancer cell lines with benzamide derivatives has been shown to modulate pathways involved in cell cycle progression, apoptosis (programmed cell death), and cellular proliferation. frontiersin.org Western blot analysis can be used to measure changes in the levels of key proteins within a signaling cascade, confirming that the compound modulates the pathway as predicted by gene expression data. nih.gov Studies on N-phenylbenzamide derivatives have demonstrated their ability to induce anticancer activity by modulating such cellular processes. frontiersin.org The ultimate goal is to connect the molecular interaction at the target with a measurable cellular response, providing a comprehensive understanding of the compound's mechanism of action. wisc.edunih.gov

Determination of Ligand-Target Specificity and Selectivity

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target, minimizing off-target effects. Selectivity is the measure of a compound's preference for one target over others. acs.org This is typically determined by screening the compound against a panel of related and unrelated receptors, enzymes, or ion channels.

For instance, the methoxybenzamide analog APD791 was found to be over 2,000-fold more selective for the 5-HT₂ₐ receptor compared to the 5-HT₂ₙ and 5-HT₂ₒ receptor subtypes. medchemexpress.com Similarly, another analog, a potent TASK-1 ion channel inhibitor, was evaluated against the related TASK-3 channel to determine its selectivity. unc.edu While it demonstrated potent inhibition of TASK-1, its reduced activity against TASK-3 resulted in a significant selectivity margin. unc.edu The compound showed no significant inhibition of other potassium channels like KCNQ2, hERG, and Kir2.1 at concentrations up to 30 μM, further confirming its specificity. unc.edu

The following table presents selectivity data for representative methoxybenzamide analogs.

| Compound/Analog | Primary Target (IC₅₀/Kᵢ) | Secondary Target (IC₅₀/Kᵢ) | Selectivity Ratio | Source |

|---|---|---|---|---|

| Compound 3 (analog) | TASK-1 (0.075 µM) | TASK-3 (0.69 µM) | 9-fold | unc.edu |

| APD791 (analog) | 5-HT2A (4.9 nM) | 5-HT2C / 5-HT2B | >2000-fold | medchemexpress.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (analog) | AChE (0.056 µM) | BACE1 (9.01 µM) | ~161-fold | mdpi.com |

Computational Chemistry and Molecular Modeling in Research

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) focuses on the properties of known active ligands to develop new molecules with similar or improved activities, especially when the three-dimensional structure of the target protein is unknown. For 2-Methoxy-3-phenylbenzamide, LBDD approaches would involve analyzing its structural features and physicochemical properties to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. Researchers can then use this model to screen virtual libraries for other compounds that fit the pharmacophore, or to guide the chemical synthesis of new derivatives with enhanced potency or selectivity.

Structure-Based Drug Design Approaches

In contrast to LBDD, structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. In the context of research involving this compound, SBDD is employed to understand how the compound interacts with its target at an atomic level. google.com This involves using computer models of the target's binding site to guide the design of potent and selective inhibitors. google.com The process of rational drug design, which includes SBDD, allows for the selection of potential candidate agents by modeling their fit within the three-dimensional structure of a target. google.com

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a key computational technique used in SBDD to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations can elucidate its binding mode within the active site of a potential target, such as a viral polymerase. These simulations calculate the binding affinity and score different poses of the ligand, helping to identify the most stable and likely interaction. The methodology involves a fitting operation between the test agent and a computer model of the binding pocket, followed by an analysis to quantify the association between them. google.com This information is crucial for understanding the mechanism of action and for designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the case of this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—to correlate with their biological effects. The resulting equations can then be used to prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process.

In Silico Screening for Novel Ligands and Targets

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In research related to this compound, in silico screening can be used in two ways: to identify novel ligands with similar properties or to search for potential new biological targets for the compound itself. By using the structure of this compound as a query, researchers can screen databases for structurally similar molecules. Alternatively, the compound can be computationally docked against a panel of known protein structures to identify potential off-target effects or new therapeutic applications. This approach, combined with biological assays, can accelerate the identification of promising drug candidates. google.com

Analytical and Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-Methoxy-3-phenylbenzamide, both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. A multiplet observed around 7.8 ppm can be attributed to a proton on the methoxy-substituted ring, while another multiplet at approximately 7.7 ppm corresponds to a second proton on the same ring. The protons of the phenyl substituent and the remaining proton on the first aromatic ring typically appear as a multiplet in the region of 7.3 to 7.5 ppm. The characteristic singlet for the methoxy group (OCH₃) protons would be expected at around 3.7 ppm. ajol.info The protons of the primary amide (CONH₂) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. In CDCl₃, characteristic chemical shifts are observed for the quaternary carbons and the protonated carbons of the biphenyl (B1667301) system and the benzamide (B126) functionality. Key signals include those for the aromatic carbons, with values recorded at approximately 143.47, 136.51, 134.83, 127.46, 126.85, 114.43, and 106.83 ppm. The methoxy carbon signal is typically found at a higher field, around 67.32 ppm. ajol.info The carbonyl carbon of the amide group is also a key diagnostic peak, expected to appear in the downfield region of the spectrum. The study of various substituted benzamides by NMR spectroscopy, including at low temperatures, has shown that rotational barriers and the presence of different rotamers can be investigated, providing deeper insight into the molecule's conformational dynamics in solution. rfppl.co.in

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | ~7.8 | m | CDCl₃ |

| ¹H | ~7.7 | m | CDCl₃ |

| ¹H | 7.3-7.5 | m | CDCl₃ |

| ¹H | ~3.7 | s | CDCl₃ |

| ¹³C | 143.47, 136.51, 134.83, 127.46, 126.85, 114.43, 106.83 | CDCl₃ | |

| ¹³C | 67.32 | CDCl₃ |

Note: The data is based on reported values for this compound and related structures. 'm' denotes multiplet and 's' denotes singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of a molecule, which aids in its structural confirmation. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for precise mass measurement, typically with accuracy in the parts-per-million range, enabling the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the primary amide, the C=O stretch of the amide carbonyl group, the C-O stretch of the methoxy group, and various vibrations of the aromatic rings.

Primary amides typically show a pair of N-H stretching bands in the region of 3400-3100 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the amide (Amide I band) is a strong and sharp peak, generally appearing in the range of 1690-1630 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is found around 1650-1620 cm⁻¹. The C-O stretching of the methoxy group would likely result in a strong absorption band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. Vibrational analysis of substituted benzamides has been performed to make unambiguous assignments of all fundamental vibrations. nih.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3400-3100 (pair of bands) | Medium |

| Aromatic (C-H) | Stretch | >3000 | Variable |

| Amide (C=O) | Stretch (Amide I) | 1690-1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1650-1620 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Variable |

| Methoxy (C-O) | Stretch | 1275-1200, 1075-1020 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound is not available in the provided search results, studies on structurally related benzamides offer insights into the expected solid-state features. For example, the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide shows that the two aromatic rings are nearly co-planar, with the central amide group being twisted out of the plane of the rings. mdpi.com In another example, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the benzene (B151609) rings are also nearly coplanar. researchgate.net The crystal structures of benzamides are often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H and C=O groups, forming extended supramolecular networks. tubitak.gov.trresearchgate.net Such hydrogen bonding patterns would be anticipated in the crystal structure of this compound.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. Column chromatography, particularly flash column chromatography over silica (B1680970) gel, is a standard method for the purification of organic compounds. acs.org For biphenyl carboxamides and related structures, mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), are commonly used as eluents. unipi.itbeilstein-journals.org The purification of intermediates in the synthesis of related benzamides has been reported using silica gel column chromatography with a hexane/ethyl acetate gradient. umich.edu

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. It is a critical tool for assessing the purity of the final compound. The purity of active compounds is often verified to be greater than 95% by HPLC analysis. umich.edu For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be employed to determine its purity and retention time.

Future Directions and Research Perspectives

Identification of Novel Biological Targets and Therapeutic Areas for 2-Methoxy-3-phenylbenzamide Analogues

The core N-phenylbenzamide scaffold has demonstrated a broad spectrum of biological activities, suggesting that its derivatives, including this compound analogues, hold potential against a variety of diseases. researchgate.net Research has identified N-phenylbenzamide derivatives as inhibitors of HIV-1 virion infectivity factor (Vif), which is crucial for viral replication. nih.gov This opens a potential therapeutic avenue for HIV/AIDS treatment.

Furthermore, derivatives of N-phenylbenzamide have been investigated for their activity against neglected tropical diseases like schistosomiasis, caused by the flatworm Schistosoma mansoni. nih.gov Some analogues have shown potent, fast-acting schistosomicidal effects. nih.gov The versatility of the benzamide (B126) structure is also evident in its exploration for anticancer properties, with some derivatives showing potential in treating multiple myeloma and other cancers by targeting various cellular pathways. bohrium.comresearchgate.net

Other identified potential therapeutic areas for N-phenylbenzamide derivatives include:

Antiviral: Against Enterovirus 71, the cause of hand-foot-mouth disease. mdpi.comresearchgate.net

Antimycobacterial: Inhibiting isocitrate lyase in Mycobacterium tuberculosis. researchgate.net

Antimalarial: Targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net

Anticonvulsant: Isatin-based derivatives have shown protection in mouse models of seizures. nih.gov

The diverse biological activities of this class of compounds underscore the potential for identifying novel targets and expanding their therapeutic applications through further derivatization and screening. nih.gov

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex this compound analogues often involves multi-step procedures. A common approach begins with the reaction of a substituted benzoic acid, such as 3-amino-4-methoxybenzoic acid or 5-chloro-2-methoxybenzoic acid, with an appropriate amine. researchgate.netmdpi.com Coupling agents like N,N'-diisopropylcarbodiimide (DIC) and activators like N-hydroxybenzotriazole (HOBt) are frequently used to facilitate amide bond formation. mdpi.com

Advanced synthetic strategies are being developed to create more complex and diverse derivatives. These include:

Multi-component Reactions: The Ugi multi-component reaction has been employed to synthesize N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives in a single step. bohrium.com

Heterocyclic Ring Formation: The condensation of 2-methoxybenzoyl chloride with substituted 2-aminophenols can yield 2-methoxy-2'-hydroxybenzanilide derivatives, which can be further cyclized to form benzoxazoles. researchgate.net

Click Chemistry: The use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has been utilized to create 1,2,3-triazole-containing benzamide derivatives. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the reaction between benzoxazine (B1645224) derivatives and hydrazine (B178648) hydrate (B1144303) to obtain N-phenylbenzamide derivatives. mdpi.com

These advanced methodologies allow for the efficient generation of libraries of complex analogues with diverse functionalities, which is crucial for exploring structure-activity relationships and identifying lead compounds. mdpi.comd-nb.info

Integration of Multi-Omics and High-Throughput Screening in Discovery Pipelines

The discovery and development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating multi-omics approaches and high-throughput screening (HTS). HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govjst.go.jp For instance, HTS was instrumental in identifying initial N-phenylbenzamide compounds that inhibit the HIV-1 Vif-A3G interaction. nih.gov

Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive understanding of the biological system and the mechanism of action of a compound. nih.govnih.gov Integrating multi-omics data can help in:

Biomarker Discovery: Identifying biomarkers to predict treatment response or resistance. nih.govnih.gov

Target Identification and Validation: Elucidating the molecular targets of active compounds. google.com

Understanding Drug Resistance: Investigating the mechanisms by which cells develop resistance to a particular compound. nih.gov

By combining HTS to identify active compounds with multi-omics to understand their biological effects, researchers can create a more efficient and informed drug discovery pipeline. This integrated approach facilitates the prioritization of lead candidates and the design of more effective and targeted therapies. nih.gov

Rational Design of Next-Generation this compound Analogues with Enhanced Potency and Selectivity

Rational drug design, often aided by computational modeling, plays a crucial role in optimizing lead compounds to enhance their potency and selectivity. kuleuven.benih.gov This process involves understanding the structure-activity relationship (SAR) of a series of compounds and their interaction with the biological target. nih.gov For example, in the development of N-phenylbenzamide analogues as antischistosomal agents, SAR studies revealed that electron-withdrawing groups at specific positions on the phenyl ring significantly enhanced activity. nih.gov

Computational tools such as molecular docking are used to predict the binding mode of a ligand within the active site of a target protein, guiding the design of new analogues with improved interactions. bohrium.combrieflands.com This approach has been successfully applied to design potent inhibitors of various enzymes. nih.gov

Key strategies in the rational design of next-generation analogues include:

Scaffold Hopping: Replacing the core scaffold of a molecule with a structurally different but functionally equivalent one to improve properties like potency or pharmacokinetics. nih.gov

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.

Structure-Based Design: Utilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site. semanticscholar.org

Through these rational design approaches, researchers have been able to achieve significant improvements in the potency of N-phenylbenzamide derivatives, in some cases by several thousand-fold. nih.gov

Exploration of Prodrug Strategies and Delivery Systems (Purely academic, non-clinical focus)

Prodrug strategies and advanced drug delivery systems are being explored in academic research to improve the physicochemical and pharmacokinetic properties of benzamide derivatives. frontiersin.orgnih.gov Prodrugs are inactive precursors that are converted into the active drug in vivo, often at the target site, which can enhance solubility, stability, and bioavailability while reducing off-target toxicity. frontiersin.orgwdh.ac.id

Different prodrug strategies that could be academically explored for this compound analogues include:

Enzyme-activatable Prodrugs: Designing prodrugs that are activated by enzymes specifically overexpressed in the target tissue, such as certain cancers. frontiersin.orgresearchgate.net

Stimuli-responsive Prodrugs: Creating prodrugs that release the active compound in response to specific stimuli in the microenvironment of the target tissue, such as changes in pH or redox potential. frontiersin.org

In parallel, nanoparticle-based drug delivery systems offer a promising approach to improve the delivery of these compounds. nih.govresearchgate.net These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery. nih.gov Academic explorations in this area could involve:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov

Polymeric Micelles: Self-assembling nanoparticles with a hydrophobic core to carry the drug and a hydrophilic shell to ensure stability in aqueous environments. nih.gov